Physicochemical Differentiation: Solubility and Partition Coefficient (LogP) Contrast with Cinnamic Acid
The ortho-formyl substitution significantly alters the physicochemical profile of 2-formylcinnamic acid compared to the parent cinnamic acid. The calculated partition coefficient (LogP) for 2-formylcinnamic acid is 1.5969, which is substantially higher than the 2.13 reported for cinnamic acid, indicating a notable increase in lipophilicity [1][2]. This change, driven by the introduction of the aldehyde moiety, directly impacts membrane permeability and solubility. Empirically, its aqueous solubility is estimated at 4242 mg/L at 25°C, and it is practically soluble in DMSO and methanol, with a measured solubility of 2.24 mg/mL in one standardized assay [3].
| Evidence Dimension | LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | 1.5969 |
| Comparator Or Baseline | Cinnamic Acid: 2.13 |
| Quantified Difference | Δ -0.53 (increased lipophilicity for target) |
| Conditions | Calculated values (estimated/predicted) |
Why This Matters
This altered lipophilicity is a critical differentiator for applications requiring specific LogP ranges, such as designing molecules for improved blood-brain barrier penetration or optimizing pharmacokinetic profiles in early drug discovery.
- [1] Molbase. 2-Formylcinnamic acid (130036-17-8) Properties. https://qiye.molbase.cn (accessed 2026). View Source
- [2] PubChem. Cinnamic Acid (Compound Summary). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Cinnamic-acid (accessed 2026). View Source
- [3] Santa Cruz Biotechnology. 2-Formylcinnamic Acid (sc-209177) Technical Datasheet. https://www.scbio.cn (accessed 2026). View Source
